PROPYL 4-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
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Overview
Description
PROPYL 4-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound with a unique structure that combines a quinoline moiety with a furan ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a quinoline derivative with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration and Reduction: The acylated product undergoes nitration followed by reduction to introduce an amino group.
Esterification: The final step involves the esterification of the amino-benzoate with propanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The quinoline moiety can be reduced to form a tetrahydroquinoline derivative.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
PROPYL 4-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure.
Materials Science: The compound’s properties make it suitable for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways
Mechanism of Action
The mechanism of action of PROPYL 4-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in DNA replication and repair, making it a potential anticancer agent.
Pathways Involved: It interferes with the cell cycle and induces apoptosis in cancer cells by inhibiting key signaling pathways
Comparison with Similar Compounds
Similar Compounds
Propyl 4-aminobenzoate: A simpler analog used as a local anesthetic.
Quinoline derivatives: Various quinoline-based compounds with antimicrobial and anticancer properties.
Furan derivatives: Compounds with similar furan rings used in pharmaceuticals and materials science
Uniqueness
PROPYL 4-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its combination of a quinoline moiety with a furan ring and a benzoate ester, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C25H22N2O4 |
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Molecular Weight |
414.5g/mol |
IUPAC Name |
propyl 4-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H22N2O4/c1-3-14-30-25(29)17-9-11-18(12-10-17)26-24(28)20-15-22(23-13-8-16(2)31-23)27-21-7-5-4-6-19(20)21/h4-13,15H,3,14H2,1-2H3,(H,26,28) |
InChI Key |
JJZXENVPEILMCG-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Origin of Product |
United States |
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